molecular formula C6H12O6 B584003 D-[2-13C]talose CAS No. 83379-36-6

D-[2-13C]talose

Cat. No.: B584003
CAS No.: 83379-36-6
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-YIJMDVFUSA-N
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Description

D-[2-13C]talose is a monosaccharide sugar . It is a C-2 epimer of galactose and a C-4 epimer of mannose . The molecular formula of this compound is C6H12O6 .


Synthesis Analysis

D-talose can be synthesized from readily available D-galactose in four steps with an overall yield of 58% . The key step is the inversion of equatorial 2-OH of galactose to the axial one by SN2 reaction under the modified Lattrell-Dax reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name (3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol . The InChI representation is InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 . The Canonical SMILES representation is C(C1C(C(C(C(O1)O)O)O)O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.15 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 181.06674293 g/mol . The topological polar surface area is 110 Ų .

Scientific Research Applications

  • Quantification of Acyclic Forms in Aldohexoses :

    • D-talose, along with other D-aldohexoses, was studied to detect and quantify the percentages of acyclic forms in aqueous solutions. This study used high-resolution 13C NMR spectra, contributing to understanding tautomeric equilibria and the role of acyclic aldehyde forms in the interconversion of cyclic forms (Zhu, Zajicek, & Serianni, 2001).
  • Study of 6-Deoxy-D-Talose in Bacterial Polysaccharides :

    • Research on Burkholderia plantarii identified a homopolysaccharide of 6-deoxy-D-talose (6-deoxy-alpha-D-talan) differing from the O-chain of lipopolysaccharide. This work contributes to understanding the structure and biosynthesis of bacterial polysaccharides (Zähringer et al., 1997).
  • NMR Spectra Analysis :

    • Studies on the 13C NMR spectra of parent hexopyranoses, including D-talose, provided insights into the conformational properties of these sugars in solution (Shashkov, 1983).
  • Synthesis of D-Talose from D-Galactose :

    • A method for synthesizing D-talose from D-galactose was developed, highlighting the feasibility of converting more common sugars into rare ones like D-talose (Xiao, Wang, Wang, & Li, 2010).
  • Study on Borate Complexes of D-Talose :

    • Research on the borate complexes of D-talose in aqueous solutions using NMR spectroscopy provided valuable information about the interaction between sugars and borate, relevant for understanding sugar chemistry and biochemistry (Chapelle & Verchere, 1989).
  • Conformational Analysis using MM/QM Calculations :

    • The conformational properties of monosaccharides, including D-talose, were analyzed using combined molecular mechanics and quantum mechanical calculations, contributing to the understanding of sugar conformations in solution (Abraham, Cooper, & Reid, 2021).
  • Protein Backbone Torsion Angles Prediction :

    • While not directly involving D-[2-13C]talose, the TALOS+ program utilizes NMR chemical shifts, including 13C, for predicting protein backbone torsion angles, demonstrating the broader application of NMR techniques in biochemical research (Shen, Delaglio, Cornilescu, & Bax, 2009).

Safety and Hazards

When handling D-[2-13C]talose, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

Relevant Papers

One relevant paper describes the production of D-talose from D-tagatose using an immobilized enzyme of recombinant L-RI . Another paper discusses the anomerization of D-talose and presents NMR methods to evaluate the reaction kinetics .

Biochemical Analysis

Biochemical Properties

D-[2-13C]talose interacts with several enzymes and proteins in biochemical reactions. For instance, it has been found that the enzyme Cellobiose 2-epimerase from Rhodothermus marinus can convert a glucose residue to a mannose residue, and during this process, this compound is synthesized from D-galactose .

Cellular Effects

It has been suggested that this compound may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans . This suggests that this compound could potentially influence cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with D-galactose to form a Mo–sugar complex, influencing the C1–C2 carbon shift to yield this compound . This process is facilitated by a finely tuned molybdenum oxide (MoO3) solid acid catalyst . The isotopic labelling NMR characterization has confirmed the Bílik mechanism of C2-galactose epimerization .

Temporal Effects in Laboratory Settings

It is known that this compound is a product of the enzymatic process involving Cellobiose 2-epimerase , suggesting that its effects could change over time depending on the activity of this enzyme.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Some studies have suggested that this compound may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by the enzyme Cellobiose 2-epimerase . This enzyme converts a glucose residue to a mannose residue, and during this process, this compound is synthesized from D-galactose . This suggests that this compound could potentially interact with other enzymes or cofactors in this pathway.

Transport and Distribution

Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that this compound could be transported and distributed within cells and tissues in a manner similar to other sugar molecules.

Subcellular Localization

Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that this compound could be localized to specific compartments or organelles within the cell where these enzymes are active.

Properties

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-IWCPBKJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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